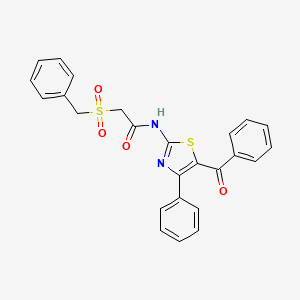

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-benzylsulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S2/c28-21(17-33(30,31)16-18-10-4-1-5-11-18)26-25-27-22(19-12-6-2-7-13-19)24(32-25)23(29)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNDIUAWWNBOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Benzoylation and Phenylation:

Sulfonylation: The benzylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for drug development.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Structural Features :

- Thiazole ring : Provides a heterocyclic scaffold for target binding.

- Benzoyl and phenyl substituents : Enhance lipophilicity and π-π stacking interactions.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Key Differences :

Physicochemical Properties

- Molecular Weight : At 448.56 Da, the target exceeds typical drug-like parameters (≤500 Da), which may limit bioavailability compared to smaller analogues (e.g., 385.46 Da in ) .

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 358.42 g/mol. The compound features a thiazole ring, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that compounds with a thiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.03 to 2 µg/mL against pathogenic fungi such as Candida albicans and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole Derivative A | 0.03 | Candida albicans |

| Thiazole Derivative B | 0.25 | Aspergillus fumigatus |

Anticancer Activity

In vitro studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of specific signaling pathways.

Case Study: Cytotoxicity Assay

A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.

Table 2: Cytotoxicity Results

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 50 |

Enzyme Inhibition

Thiazole derivatives have been noted for their ability to inhibit various enzymes, including tyrosinase and cathepsin B. These enzymes play crucial roles in melanin production and cancer progression, respectively.

Table 3: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Tyrosinase | TBD |

| Thiazole Derivative C | Cathepsin B | 12.5 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(benzylsulfonyl)acetamide, and how can reaction yields be maximized under varying conditions?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazole core followed by sulfonylation and acetylation. Key steps include:

- Thiazole Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol .

- Sulfonylation : Reaction with benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

- Yield Optimization : Use of ultrasonication (46 kHz) with DMAP as a catalyst reduces reaction time and improves yields up to 66% . Control temperature (room temperature to 50°C) and solvent polarity to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR : Use NMR (400 MHz, DMSO-) to verify protons on aromatic rings (δ 7.2–8.1 ppm), sulfonyl groups (δ 3.4–3.6 ppm), and acetamide protons (δ 2.1–2.3 ppm). NMR confirms carbonyl (C=O, ~167 ppm) and sulfonyl (SO, ~58 ppm) carbons .

- IR : Identify key functional groups: C=O stretch (~1680 cm), SO asymmetric/symmetric stretches (1340–1135 cm) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na] at m/z 583.6057) and fragmentation patterns .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound, particularly for antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values <50 µg/mL indicate promising activity .

- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC values <10 µM suggest cytotoxicity via mechanisms like apoptosis (confirmed by Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability, through structural modifications?

- Methodological Answer :

- Solubility : Introduce hydrophilic groups (e.g., -OH, -COOH) at the benzylsulfonyl moiety. Use Hansen solubility parameters (HSPs) to screen co-solvents .

- Metabolic Stability : Replace labile groups (e.g., methylthio) with fluorine or methoxy groups to reduce CYP450-mediated oxidation. Validate via liver microsome assays (e.g., t >60 min) .

Q. How should researchers address contradictory data in biological activity assays, particularly when comparing in vitro and preliminary in vivo results?

- Methodological Answer :

- Dose-Response Validation : Repeat in vitro assays with stricter controls (e.g., serum-free media) to rule out false positives .

- In Vivo Translation : Use pharmacokinetic modeling (e.g., allometric scaling) to adjust dosages. For example, if in vitro IC is 10 µM but in vivo efficacy requires 100 mg/kg, assess bioavailability via AUC calculations .

- Mechanistic Studies : Employ RNA-seq or proteomics to identify off-target effects in vivo that may explain discrepancies .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes, and how can these models be validated experimentally?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin. Focus on hydrogen bonds with thiazole NH and sulfonyl oxygen .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Validate via SPR (Surface Plasmon Resonance) to measure binding kinetics (K <1 µM) .

Q. What experimental approaches are critical for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents on the benzoyl (e.g., electron-withdrawing groups) and benzylsulfonyl (e.g., para-methyl) groups .

- SAR Analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate structural features (e.g., logP, polar surface area) with bioactivity. Validate with leave-one-out cross-validation (q >0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.